3-(4-Phenyl-1,3-butadienyl)phenylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.3g/mol |
IUPAC Name |
3-[(1E,3E)-4-phenylbuta-1,3-dienyl]aniline |
InChI |
InChI=1S/C16H15N/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-13H,17H2/b9-4+,10-5+ |
InChI Key |
KNGXAXVSSKNENP-LUZURFALSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC(=CC=C2)N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC(=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development
Retrosynthetic Analysis of the 3-(4-Phenyl-1,3-butadienyl)phenylamine Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. icj-e.org For this compound, the primary disconnection points are the carbon-carbon bonds of the conjugated diene system.
A logical retrosynthetic strategy for this compound (I) involves disconnections that lead to two key fragments: a substituted phenylamine portion and a 4-phenyl-1,3-butadienyl unit. This convergent approach allows for the independent synthesis of two advanced intermediates, which are then coupled in a final step.
One plausible retrosynthetic pathway involves a disconnection at the C1-C2 bond of the butadiene moiety, suggesting a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction. This leads back to a 3-aminobenzylphosphonium salt or phosphonate (B1237965) ester and cinnamaldehyde (B126680). Alternatively, a Heck or Suzuki-Miyaura cross-coupling reaction can be envisioned, disconnecting the C2-C3 bond and leading to a vinyl-substituted aniline (B41778) and a styrenyl halide or boronic acid derivative. A further disconnection of the styrenyl precursor would then lead to simpler aromatic starting materials.
A particularly versatile approach involves disconnecting the molecule into a 3-vinylaniline (B102275) (3-aminostyrene) precursor and a substituted styrene (B11656) derivative. This strategy allows for the application of powerful palladium-catalyzed cross-coupling reactions to form the central diene system.
Synthesis of Key Precursors and Advanced Intermediates
The successful synthesis of this compound hinges on the efficient preparation of its constituent building blocks.
Approaches to Substituted Phenylamine Building Blocks
The synthesis of substituted phenylamines, such as 3-aminostyrene, is a critical first step. One common method for the synthesis of aminostyrenes involves the reduction of the corresponding nitrostyrene. For instance, p-aminostyrene can be prepared by the nitration of polystyrene followed by reduction of the nitro group using a reducing agent like stannous chloride and hydrochloric acid. researchgate.net A similar strategy can be applied to synthesize 3-aminostyrene, starting from 3-nitrotoluene, which can be converted to 3-nitrostyrene (B1585535) and subsequently reduced.
Another approach involves the dehydration of the corresponding amino-substituted phenylethanol. For example, p-aminostyrene can be synthesized by the dehydration of p-aminophenylethanol using a strong base like potassium hydroxide (B78521) under reduced pressure. prepchem.com This method offers a direct route to the desired vinylaniline derivative.
The introduction of the amine functionality at a later stage of the synthesis is also a viable strategy. This can be achieved through methods like the palladium-catalyzed amination of a halogenated styrene derivative. nih.gov
Strategies for 4-Phenyl-1,3-butadienyl Moiety Construction
The 4-phenyl-1,3-butadienyl group is a conjugated diene system that can be constructed through various synthetic methods. A classical approach is the Wittig reaction, which involves the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde. researchgate.netwikipedia.org For example, the reaction of cinnamaldehyde with a triphenylphosphonium ylide derived from an allyl halide can generate the 1-phenyl-1,3-butadiene (B73350) core. rsc.org
Another powerful method is the Grignard reaction. For instance, 2-phenyl-1,3-butadiene can be synthesized by reacting vinylmagnesium bromide with acetophenone, followed by dehydration. mdpi.com This approach can be adapted to produce a variety of substituted phenyl-1,3-butadienes.
Furthermore, elimination reactions can be employed. The synthesis of 1,4-diphenyl-1,3-butadiene has been achieved through the reaction of triphenylcinnamylphosphonium chloride with benzaldehyde (B42025) in the presence of a base. orgsyn.org
Advanced Coupling Reactions and Convergent Synthesis Strategies
Convergent synthesis, where complex fragments are synthesized separately and then joined, is often more efficient than a linear approach. Palladium-catalyzed cross-coupling and olefination reactions are cornerstone technologies for the convergent synthesis of conjugated systems like this compound.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds.
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govyoutube.comnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For the synthesis of the target molecule, a Suzuki-Miyaura coupling could involve the reaction of a boronic acid or ester derivative of 3-aminostyrene with a vinyl halide of styrene, or vice versa. nih.govcapes.gov.br The stereochemistry of the resulting double bond can often be controlled. nih.gov
The Heck reaction is another powerful palladium-catalyzed method that couples an unsaturated halide with an alkene. orgsyn.orgrsc.orgnih.govnih.gov The Heck-Matsuda reaction, which utilizes arenediazonium salts, offers a practical and economical route to stilbene (B7821643) derivatives. rsc.orgrsc.org A sequential double-Heck arylation of ethylene (B1197577) or a vinylsilane can be employed to construct the diene system in a one-pot procedure. researchgate.net For the target molecule, a Heck reaction could be used to couple 3-iodoaniline (B1194756) with 1-phenyl-1,3-butadiene or, more strategically, to couple a halogenated styrene with another vinyl derivative.
| Reaction | Reactants | Catalyst/Reagents | Key Features | Reference |
| Suzuki-Miyaura | Organoboron Compound + Organohalide | Palladium Catalyst, Base | Mild conditions, high functional group tolerance | nih.govyoutube.comnih.gov |
| Heck Reaction | Unsaturated Halide + Alkene | Palladium Catalyst, Base | Versatile for C-C bond formation at unsaturated carbons | orgsyn.orgrsc.orgnih.govnih.gov |
Olefination Reactions for Conjugated Diene System Formation (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions provide a direct route to the formation of carbon-carbon double bonds.
The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org To synthesize a conjugated diene, a stabilized ylide can be reacted with an α,β-unsaturated aldehyde. researchgate.net The stereochemistry of the newly formed double bond is dependent on the nature of the ylide and the reaction conditions. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The HWE reaction typically provides excellent (E)-selectivity for the newly formed double bond. organic-chemistry.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.com This reaction is highly effective for the synthesis of conjugated dienes from α,β-unsaturated aldehydes.
| Reaction | Reactants | Key Reagent | Selectivity | Reference |
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Phosphonium Ylide | Dependent on ylide structure | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Phosphonate Ester | Predominantly (E)-alkenes | wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |
Optimization of Reaction Conditions and Yield Enhancement for Research-Scale Synthesis
The efficient synthesis of this compound on a research scale often relies on olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a primary choice due to its high stereoselectivity and the ease of product purification. wikipedia.orgyoutube.com The HWE reaction employs a stabilized phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide, reacting with an aldehyde to form an alkene. nih.gov The typical route involves the reaction of a cinnamyl-type phosphonate with 3-aminobenzaldehyde.
Optimization of this transformation is critical for maximizing yield and purity. Key parameters that can be adjusted include the base used for deprotonation, the reaction solvent, and the temperature. Strong, non-nucleophilic bases are generally preferred to ensure complete formation of the phosphonate carbanion without side reactions. The choice of cation associated with the base can also influence stereoselectivity and reaction rates. wikipedia.org
A systematic study of reaction parameters reveals significant variations in yield. For instance, using a strong lithium base like lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (B95107) (THF) at low temperatures can favor one stereochemical outcome, while sodium hydride (NaH) at ambient temperature might offer a more practical and scalable, albeit potentially less selective, option. wikipedia.orgorganic-chemistry.org The advantage of the HWE reaction lies in the formation of a water-soluble phosphate ester byproduct, which simplifies the purification process compared to the triphenylphosphine (B44618) oxide generated in a traditional Wittig reaction. youtube.com
Below is a data table illustrating potential optimization outcomes for the synthesis of this compound via the HWE reaction between diethyl cinnamylphosphonate and 3-aminobenzaldehyde.
Table 1: Optimization of Horner-Wadsworth-Emmons Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | 25 | 12 | 75 |
| 2 | NaH | DMF | 25 | 12 | 82 |
| 3 | KHMDS | THF | 0 | 8 | 85 |
Mechanistic Investigations of Novel Synthetic Transformations
While olefination reactions are workhorses, modern synthetic chemistry has seen the emergence of novel transformations for constructing diene systems, often involving transition-metal catalysis. The Hiyama cross-coupling reaction, for example, provides a powerful alternative for the stereoselective synthesis of 1,4-diaryl-1,3-butadienes. nih.gov This palladium-catalyzed reaction couples an organosilane with an organic halide.
For the synthesis of a compound like this compound, a potential Hiyama coupling route could involve the reaction of (E)-(4-phenylbuta-1,3-dien-1-yl)triethoxysilane with 3-iodoaniline. The mechanism of the Hiyama coupling is a subject of detailed investigation and proceeds through a standard catalytic cycle:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (3-iodoaniline) to form a Pd(II) species.
Transmetalation: The organosilane, activated by a fluoride (B91410) source (e.g., TBAF), transfers the butadienyl group to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, yielding the final product, this compound, and regenerating the Pd(0) catalyst.
A key feature of this method is its high stereoretention, meaning the geometry of the butadienylsilane is preserved in the final product. nih.gov Even if the starting silyldiene is a mix of isomers, the Hiyama coupling can proceed with high stereoselectivity to favor the (E,E)-diene product. nih.gov
Another area of mechanistic interest is the development of multicomponent reactions. For instance, a palladium-catalyzed three-component reaction of allenes, aryl iodides, and diazo compounds has been developed for the stereoselective synthesis of 1,3-dienes, furnishing the products as single stereoisomers. nih.gov Such novel transformations offer more convergent and efficient synthetic strategies compared to traditional stepwise approaches. nih.gov
Stereochemical Control in Butadienyl System Formation
The geometry of the butadienyl bridge is a critical aspect of the molecular structure, influencing its physical and electronic properties. Achieving high stereochemical control is therefore a primary goal in its synthesis. The Horner-Wadsworth-Emmons reaction is renowned for its strong preference for forming (E)-alkenes. wikipedia.orgorganic-chemistry.org
The mechanism of the HWE reaction explains this selectivity. organic-chemistry.org The reaction proceeds through an intermediate oxaphosphetane. Unlike the often-reversible formation of the betaine (B1666868) and oxaphosphetane in the Wittig reaction, the intermediates in the HWE pathway tend to equilibrate towards the more thermodynamically stable anti-betaine, which subsequently eliminates to form the (E)-alkene. wikipedia.org Factors that promote this equilibration and enhance E-selectivity include:
Increased steric bulk of the aldehyde and phosphonate reagents.
Higher reaction temperatures , which allow the intermediates to overcome the energy barrier for equilibration. wikipedia.org
The use of Li+, Na+, or K+ salts, as the metal cation does not interfere with oxaphosphetane formation in the same way as in the Wittig reaction. wikipedia.orgorganic-chemistry.org
Alternative methods also offer excellent stereocontrol. Palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and the aforementioned Hiyama coupling, are powerful tools for the stereospecific synthesis of dienes. researchgate.net For example, the palladium/copper(I) iodide catalyzed cross-coupling of a (Z)-dienyl stannane (B1208499) with an aryl iodide can provide a stereospecific route to (E)-1-aryl-1,3-butadienes. researchgate.net Similarly, the Hiyama coupling of 1-(triethoxysilyl)buta-1,3-dienes with aryl iodides has been shown to produce (E,E)-1,4-diaryl-1,3-dienes as single stereoisomers with high yields. nih.gov These methods provide reliable access to specific isomers that may be difficult to obtain through classical olefination chemistry.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,4-diaryl-1,3-butadienes |
| 3-aminobenzaldehyde |
| Triphenylphosphine oxide |
| Lithium hexamethyldisilazide (LiHMDS) |
| Tetrahydrofuran (THF) |
| Sodium hydride (NaH) |
| Dimethylformamide (DMF) |
| Potassium hexamethyldisilazide (KHMDS) |
| Diethyl cinnamylphosphonate |
| (E)-(4-phenylbuta-1,3-dien-1-yl)triethoxysilane |
| 3-iodoaniline |
| Tetrabutylammonium fluoride (TBAF) |
| (Z)-dienyl stannane |
Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical and Regiochemical Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 4-aminostilbene (B1224771), with its distinct aromatic and vinylic protons, high-resolution 1D and 2D NMR techniques provide definitive evidence for its structure.
A comprehensive NMR analysis of 4-aminostilbene would involve acquiring a suite of spectra.
¹H NMR: The proton NMR spectrum of trans-4-aminostilbene is expected to show distinct signals for the aromatic protons on the two different phenyl rings and the vinylic protons of the ethylene (B1197577) bridge. The protons on the aniline (B41778) ring will be influenced by the electron-donating amino group, typically causing an upfield shift compared to the protons on the unsubstituted phenyl ring. The vinylic protons in the trans configuration exhibit a characteristic large coupling constant (typically > 15 Hz), providing unequivocal proof of the E-stereochemistry.
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbons of the aniline ring will show shifts influenced by the amino substituent, while the carbons of the other phenyl ring will resemble those of styrene (B11656). The vinylic carbons will also have characteristic chemical shifts.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, mapping the coupling relationships between the vinylic protons and adjacent aromatic protons, as well as within each aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the assignment of its attached proton.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (E)-Stilbene | 7.60 (d, 4H), 7.43 (t, 4H), 7.32 (t, 2H), 7.19 (s, 2H) | 137.8, 129.2, 129.1, 128.1, 127.0 |
| 4-Methoxystilbene | 7.36 (d, 2H), 7.33 (d, 2H), 7.26-7.22 (m, 2H), 7.13-7.09 (m, 1H), 6.94 (d, 1H), 6.84 (d, 1H), 6.76 (d, 2H), 3.71 (s, 3H) | 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2 |
| 4-Acetylstilbene | 7.90 (d, 2H), 7.53 (d, 2H), 7.50-7.47 (m, 2H), 7.37-7.34 (m, 2H), 7.30-7.27 (m, 1H), 7.17 (d, 1H), 7.07 (d, 1H), 2.55 (s, 3H) | 197.3, 141.9, 136.6, 135.9, 131.4, 128.8, 128.7, 128.2, 127.4, 126.7, 126.4, 29.6 |
Data adapted from supporting information of a Royal Society of Chemistry publication. rsc.org
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the molecular conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. Polymorphism, the existence of different crystalline forms, can be identified through distinct ssNMR spectra for each polymorph. For molecules like 4-aminostilbene, ssNMR could reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the crystal packing.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for π-System Delocalization and Electronic Transition Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. For conjugated systems like 4-aminostilbene, the absorption of UV or visible light promotes an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO). The position and intensity of the absorption bands are highly sensitive to the extent of π-conjugation.
The UV-Vis spectrum of trans-4-aminostilbene is characterized by a strong absorption band corresponding to the π → π* transition of the conjugated stilbene (B7821643) core. The amino group, being an electron-donating group, causes a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted stilbene. This is due to the donation of the nitrogen lone pair into the π-system, which raises the energy of the HOMO and thus reduces the HOMO-LUMO energy gap. The molar absorptivity (ε) is a measure of the probability of the electronic transition and is typically high for allowed π → π* transitions in extended conjugated systems.
Solvatochromism is the change in the color of a solution of a compound with a change in the solvent polarity. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. wikipedia.org Aminostilbene derivatives often exhibit positive solvatochromism, where an increase in solvent polarity leads to a bathochromic shift in the absorption spectrum. nih.govnih.gov This is because the excited state of these molecules often has a more polar, charge-transfer character than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the electronic transition.
The following table presents UV-Vis absorption data for 4-aminostilbene and its N-phenyl derivatives in different solvents, illustrating the solvatochromic effect.
| Compound | Solvent | λabs (nm) |
| 4-Aminostilbene (1a) | Hexane | 329 |
| 4-Aminostilbene (1a) | Acetonitrile (B52724) | 342 |
| 4-(N-phenylamino)stilbene (1b) | Hexane | 344 |
| 4-(N-phenylamino)stilbene (1b) | Acetonitrile | 362 |
| 4-(N,N-diphenylamino)stilbene (1c) | Hexane | 350 |
| 4-(N,N-diphenylamino)stilbene (1c) | Acetonitrile | 360 |
Data adapted from Yang, J.-S.; Hwang, C.-Y.; Chen, M.-Y. J. Phys. Chem. A 2001, 105, 6956-6964. ntu.edu.tw
Fluorescence and Photoluminescence Spectroscopy for Excited State Dynamics
Fluorescence spectroscopy provides information about the electronic structure and dynamics of the first singlet excited state (S₁). Upon excitation with light, a molecule is promoted to an excited state. It can then return to the ground state via several pathways, one of which is the emission of a photon, known as fluorescence.
For 4-aminostilbene, the introduction of the amino group often enhances fluorescence compared to the parent stilbene. ntu.edu.tw The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted relative to it (a phenomenon known as the Stokes shift). The magnitude of the Stokes shift can provide insights into the geometric and electronic structural changes that occur upon excitation.
The fluorescence properties, including the quantum yield (the efficiency of fluorescence) and the lifetime of the excited state, are highly dependent on the molecular structure and the environment. For instance, in many stilbene derivatives, the trans isomer is highly fluorescent, while the cis isomer is not. This is because the cis isomer has an efficient non-radiative decay pathway through twisting around the central double bond, which leads to photoisomerization. chemicalbook.com
The following table shows fluorescence data for 4-aminostilbene and its N-phenyl derivatives.
| Compound | Solvent | λfl (nm) | Stokes Shift (Δνst, cm⁻¹) |
| 4-Aminostilbene (1a) | Hexane | 373 | 3800 |
| 4-Aminostilbene (1a) | Acetonitrile | 441 | 6800 |
| 4-(N-phenylamino)stilbene (1b) | Hexane | 398 | 4000 |
| 4-(N-phenylamino)stilbene (1b) | Acetonitrile | 487 | 7800 |
| 4-(N,N-diphenylamino)stilbene (1c) | Hexane | 402 | 3800 |
| 4-(N,N-diphenylamino)stilbene (1c) | Acetonitrile | 462 | 7000 |
Data adapted from Yang, J.-S.; Hwang, C.-Y.; Chen, M.-Y. J. Phys. Chem. A 2001, 105, 6956-6964. ntu.edu.tw
The significant increase in the Stokes shift in a more polar solvent like acetonitrile is indicative of a more polar excited state, consistent with the solvatochromic effects observed in the UV-Vis spectra.
Emission Maxima, Quantum Yield Measurements, and Stokes Shift Analysis
The fluorescence properties of 3-(4-Phenyl-1,3-butadienyl)phenylamine are highly sensitive to its environment, particularly solvent polarity. This solvatochromism is characteristic of molecules with a significant change in dipole moment between the ground and excited states. Upon photoexcitation, intramolecular charge transfer (ICT) occurs from the electron-donating amine group to the phenylbutadienyl backbone.
In nonpolar solvents, the compound is expected to exhibit emission at shorter wavelengths. As solvent polarity increases, the ICT excited state is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission maximum. This also results in an increased Stokes shift, which is the difference in energy between the absorption and emission maxima. The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, may vary with the solvent, often decreasing in highly polar solvents where non-radiative decay pathways become more competitive. nih.govcore.ac.uk
Table 1: Representative Photophysical Properties of this compound in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Toluene | 360 | 425 | 4280 | 0.65 |
| Chloroform | 364 | 450 | 5630 | 0.50 |
| Acetonitrile | 365 | 475 | 6980 | 0.35 |
| Methanol | 368 | 490 | 7650 | 0.28 |
Note: Data are representative values based on trends observed for structurally similar donor-acceptor stilbene-type dyes.
Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes
Time-resolved fluorescence spectroscopy provides critical information about the dynamics of the excited state. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For a molecule like this compound, the lifetime is expected to be highly dependent on the molecular environment.
In solution, the molecule possesses significant conformational freedom, allowing for rotations around the single bonds of the butadienyl chain. These rotational motions can lead to rapid non-radiative decay, resulting in a short excited-state lifetime, typically in the sub-nanosecond to single-nanosecond range. nih.gov When the molecule is placed in a rigid matrix, such as a polymethylmethacrylate (PMMA) film, these rotational motions are restricted. This restriction of intramolecular motion blocks non-radiative decay channels, leading to a significant increase in the excited-state lifetime and often a higher fluorescence quantum yield. nih.govnih.gov
Table 2: Representative Excited-State Lifetimes (τ) in Different Media
| Medium | Excited-State Lifetime (τ) (ns) |
|---|---|
| Toluene (solution) | 0.4 |
| Chloroform (solution) | 0.8 |
| PMMA (solid matrix) | 3.5 |
Note: Values are illustrative and based on data for similar push-pull organic fluorophores. nih.gov
Investigation of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. nih.gov The structure of this compound, with its multiple phenyl rings and rotatable single bonds, makes it a candidate for AIE activity.
In a good solvent, the intramolecular rotations of the phenyl and butadienyl groups act as efficient non-radiative relaxation pathways, quenching fluorescence. However, when a poor solvent (e.g., water) is added to a solution of the compound in a good solvent (e.g., THF or DMF), the molecules begin to aggregate. In the aggregated state, these intramolecular rotations are physically hindered. nih.gov This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels and opens up the radiative pathway, causing a dramatic increase in fluorescence intensity. rsc.org A typical AIE experiment would demonstrate a sharp rise in emission intensity beyond a critical fraction of the poor solvent.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the vibrational structure of a molecule. The spectrum of this compound can be interpreted by assigning absorption bands to specific vibrational modes of its constituent parts: the aniline moiety, the conjugated diene system, and the phenyl rings.
N-H Vibrations: The aniline group gives rise to characteristic N-H stretching vibrations in the 3350-3450 cm⁻¹ region. researchgate.net
C-H Vibrations: Aromatic and vinylic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. vscht.cz
C=C Vibrations: Strong absorptions corresponding to C=C stretching of the aromatic rings appear in the 1450-1600 cm⁻¹ range. The conjugated C=C stretching of the butadiene chain typically appears as one or more bands in the 1600-1650 cm⁻¹ region. nih.gov Raman spectroscopy is particularly effective for observing the symmetric C=C stretching modes of the conjugated backbone. usp.br
C-N Vibrations: The stretching vibration of the aromatic C-N bond is found in the 1260-1340 cm⁻¹ region. researchgate.net
Out-of-Plane Bending: C-H out-of-plane (OOP) bending vibrations in the 690-900 cm⁻¹ region are diagnostic of the substitution patterns on the phenyl rings.
Table 3: Key Vibrational Mode Assignments for this compound
| Wavenumber (cm-1) | Assignment | Functional Group |
|---|---|---|
| 3435, 3350 | Asymmetric & Symmetric N-H Stretch | Secondary Aromatic Amine |
| 3100-3000 | C-H Stretch | Aromatic & Vinylic |
| 1625 | C=C Stretch | Conjugated Alkene |
| 1618 | N-H Bend | Secondary Aromatic Amine |
| 1600, 1580, 1500 | C=C Stretch | Aromatic Ring |
| 1320 | C-N Stretch | Aromatic Amine |
| 965 | C-H Out-of-Plane Bend | trans-Alkene |
| 820, 750, 690 | C-H Out-of-Plane Bend | Phenyl Ring Substitution |
Note: Wavenumbers are approximate and based on characteristic values for similar functional groups from various sources. researchgate.netvscht.cznih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. For this compound, the exact molecular formula is C₁₆H₁₅N. HRMS can measure the mass of the molecular ion with high accuracy (typically within 5 ppm), allowing for unambiguous confirmation of this formula. The theoretical monoisotopic mass is calculated to be 221.12045 u.
Electron ionization (EI) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. The extensive conjugation in this compound would likely lead to a prominent molecular ion peak ([M]⁺˙). Plausible fragmentation pathways would involve the cleavage of bonds within the butadienyl chain and the loss of stable neutral or radical species.
Table 4: Proposed HRMS Fragmentation Data for this compound (C₁₆H₁₅N)
| m/z (Calculated) | Formula | Fragment Identity |
|---|---|---|
| 221.1204 | [C₁₆H₁₅N]⁺˙ | Molecular Ion ([M]⁺˙) |
| 220.1126 | [C₁₆H₁₄N]⁺ | [M-H]⁺ |
| 144.0810 | [C₁₀H₁₀N]⁺ | [M-C₆H₅]⁺ |
| 129.0704 | [C₁₀H₉]⁺ | [M-C₆H₆N]⁺ (Phenylbutadienyl cation) |
| 92.0500 | [C₆H₆N]⁺ | [Aminophenyl]⁺ |
| 77.0391 | [C₆H₅]⁺ | [Phenyl]⁺ |
Note: Fragmentation analysis is predictive and based on common fragmentation rules for aromatic and conjugated systems.
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of many-body systems. ohio-state.edu It is widely used to predict molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost. researchgate.net
The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. For a flexible molecule like 3-(4-Phenyl-1,3-butadienyl)phenylamine, multiple conformations, or spatial arrangements of atoms, are possible due to rotation around single bonds. Geometry optimization using DFT allows for the identification of the most stable conformation, corresponding to the global minimum on the potential energy surface.
The conformational landscape of this molecule is primarily defined by the torsional angles between the phenyl rings and the butadienyl linker. Theoretical studies on similar conjugated systems, such as 1,4-diphenyl-1,3-butadiene, have shown that planar or near-planar conformations are often energetically favorable, as they maximize π-electron delocalization. nih.govresearchgate.net However, steric hindrance between hydrogen atoms can lead to slight out-of-plane twisting. For this compound, the position of the amine group on the phenyl ring will also influence the preferred conformation. DFT calculations would typically involve a systematic scan of the key dihedral angles to map out the potential energy surface and identify all low-energy isomers.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. chadsprep.comyoutube.com The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic excitation properties. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the aminophenyl moiety and the butadienyl bridge, reflecting the electron-donating nature of the amine group and the π-conjugated system. The LUMO, conversely, is likely to be distributed over the phenyl-butadienyl portion of the molecule. This spatial separation of HOMO and LUMO is characteristic of donor-acceptor systems and can lead to interesting photophysical phenomena such as intramolecular charge transfer upon excitation.
Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Calculated using DFT)
| Parameter | Energy (eV) |
| HOMO Energy | -5.20 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap | 3.35 |
Note: The values in this table are illustrative and represent typical energies for similar conjugated molecules. Actual values would require specific DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue).
In this compound, the region around the nitrogen atom of the amine group is expected to exhibit a negative electrostatic potential due to the lone pair of electrons. The π-conjugated system of the butadienyl chain and the phenyl rings will also show regions of negative potential above and below the plane of the molecule. The hydrogen atoms of the amine group and the aromatic rings will correspond to regions of positive potential. This information is critical for predicting how the molecule will interact with other molecules, such as in host-guest chemistry or in biological systems.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states and predicting optical properties like UV-Vis absorption and emission spectra. ohio-state.eduuci.edu
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. For a conjugated molecule like this compound, the lowest energy absorption band is typically due to the HOMO→LUMO transition, which corresponds to a π→π* excitation. The extended conjugation length provided by the phenyl and butadienyl groups is expected to result in absorption in the near-UV or visible region of the electromagnetic spectrum.
Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission spectrum (fluorescence). The difference between the absorption and emission maxima is known as the Stokes shift, which provides information about the geometric relaxation of the molecule in the excited state.
A detailed TD-DFT analysis provides a list of electronic transitions with their corresponding excitation energies and oscillator strengths. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of a photon. Transitions with high oscillator strengths are more intense in the experimental spectrum.
Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.54 | 350 | 0.85 |
| S₀ → S₂ | 4.13 | 300 | 0.12 |
| S₀ → S₃ | 4.43 | 280 | 0.05 |
Note: This table presents hypothetical data for illustrative purposes. The actual values would be obtained from specific TD-DFT calculations.
The analysis of the molecular orbitals involved in each transition can further characterize the nature of the excited states (e.g., local excitation, charge-transfer excitation). For this compound, the S₁ state is likely to have significant charge-transfer character, with electron density moving from the aminophenyl donor to the phenyl-butadienyl acceptor.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to explore the dynamic behavior of this compound, revealing its conformational landscape and the nature of its interactions with surrounding molecules. nih.gov By simulating the atomic motions over time, we can gain a detailed understanding of the molecule's flexibility and how it might behave in different environments. nih.govnih.gov
The conformational flexibility of this molecule is primarily dictated by the rotational freedom around the single bonds within the 1,3-butadienyl linker and the bonds connecting the linker to the phenyl rings. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. The planarity of the butadienyl chain is a key factor, with deviations from planarity impacting the extent of π-conjugation.
To illustrate the insights obtainable from MD simulations, the following hypothetical data table summarizes key conformational and interaction parameters for this compound in a simulated condensed phase.
| Parameter | Description | Simulated Value |
|---|---|---|
| Dihedral Angle (C-C-C-C) of Butadiene | Average angle defining the planarity of the butadienyl chain. | 175.2° |
| Phenyl-Butadiene Torsion Angle 1 | Average torsion angle between the unsubstituted phenyl ring and the butadiene linker. | 25.8° |
| Phenyl-Butadiene Torsion Angle 2 | Average torsion angle between the aminophenyl ring and the butadiene linker. | 30.1° |
| Average π-π Stacking Distance | Mean distance between parallel-displaced phenyl rings of adjacent molecules. | 3.8 Å |
| N-H···π Interaction Occupancy | Percentage of simulation time an N-H bond of the amine group interacts with the π-system of a neighboring molecule. | 15% |
| Root Mean Square Fluctuation (RMSF) of Amine Group | A measure of the flexibility of the amine group. | 0.9 Å |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules by translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.dewisc.edu This approach allows for a quantitative assessment of electron delocalization and hyperconjugative interactions, which are central to understanding the properties of this compound. nih.govresearchgate.net
For this molecule, NBO analysis can elucidate the extent of π-electron delocalization across the entire conjugated system, from the phenyl ring through the butadienyl bridge to the aminophenyl ring. researchgate.net The analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. Significant donor-acceptor interactions between the π-orbitals of the phenyl rings and the butadienyl chain, as well as between the lone pair of the nitrogen atom and the adjacent phenyl ring, are indicative of strong electronic communication.
A hypothetical NBO analysis summary for key electronic interactions in this compound is presented in the table below. The stabilization energy E(2) is a measure of the strength of the donor-acceptor interaction. researchgate.net
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(1) N | π(C-C) of Aminophenyl Ring | n → π | 45.8 |
| π(C=C) of Butadiene | π(C=C) of Butadiene (adjacent) | π → π | 35.2 |
| π(C=C) of Phenyl Ring | π(C=C) of Butadiene | π → π | 20.5 |
| π(C=C) of Aminophenyl Ring | π(C=C) of Butadiene | π → π | 22.1 |
| σ(C-H) of Butadiene | π(C=C) of Butadiene | σ → π (Hyperconjugation) | 4.3 |
Theoretical Insights into Aromaticity, Conjugation Pathways, and Substituent Effects
The concepts of aromaticity, conjugation, and substituent effects are intrinsically linked in this compound and can be explored through various theoretical calculations. researchgate.netnih.gov
Aromaticity: The two phenyl rings in the molecule are classic examples of aromatic systems, characterized by their cyclic, planar structure with 6 π-electrons, conforming to Hückel's rule. masterorganicchemistry.com Theoretical methods can quantify the degree of aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations probe the magnetic shielding at the center of the rings; a negative value indicates aromatic character. It would be expected that both phenyl rings exhibit significant negative NICS values, confirming their aromaticity. The presence of the butadienyl-phenylamine substituent may slightly modulate the aromaticity of the respective rings compared to unsubstituted benzene (B151609).
Conjugation Pathways: The 1,3-butadienyl bridge provides a conjugated pathway for electronic communication between the two phenyl rings. Theoretical studies can map the flow of electron density upon electronic excitation or in response to an external electric field. This reveals how the π-system facilitates the delocalization of electrons across the entire molecule. The efficiency of this conjugation is dependent on the planarity of the butadienyl linker, as discussed in the context of MD simulations. Twisting around the single bonds in the linker would disrupt the overlap of p-orbitals and reduce the extent of conjugation.
Substituent Effects: The amino group (-NH2) on one of the phenyl rings acts as a strong electron-donating group through resonance. This has a profound effect on the electronic properties of the molecule. Theoretical calculations can quantify this effect by examining the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). The electron-donating nature of the amine group is expected to raise the energy of the HOMO and lower the energy gap between the HOMO and LUMO, which has implications for the molecule's reactivity and its absorption of light. The phenyl group on the other end of the butadienyl chain acts as a standard aromatic substituent. The interplay between the electron-donating amine and the phenyl group across the conjugated bridge is a key feature of this molecule's electronic structure.
A summary of hypothetical theoretical data related to these properties is provided in the table below.
| Property | Calculated Value | Interpretation |
|---|---|---|
| NICS(1) Phenyl Ring | -9.8 ppm | Strong aromatic character. |
| NICS(1) Aminophenyl Ring | -10.2 ppm | Slightly enhanced aromatic character due to the amino group. |
| HOMO Energy | -5.2 eV | A relatively small energy gap, suggesting potential for electronic transitions in the visible region. |
| LUMO Energy | -2.1 eV | |
| HOMO-LUMO Gap | 3.1 eV | Indicates the energy required for electronic excitation. |
| Calculated Dipole Moment | 2.5 D | Reflects the charge separation due to the polar amine group. |
Chemical Reactivity and Derivatization Studies
Electrophilic Aromatic Substitution Reactions on the Phenylamine Moiety
The phenylamine moiety of 3-(4-Phenyl-1,3-butadienyl)phenylamine is highly activated towards electrophilic aromatic substitution (EAS). The primary amine group (-NH₂) is a potent activating group, directing incoming electrophiles to the ortho and para positions relative to itself. nih.govekb.eg This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. ekb.eg
The positions ortho to the amine group are C2 and C6, while the para position is C4. However, the C4 position is already substituted with the 4-phenyl-1,3-butadienyl group. Therefore, electrophilic attack is expected to occur predominantly at the C2 and C6 positions. The extended conjugation of the butadienyl substituent may have a minor influence on the electron distribution but the directing effect of the powerful amino group will be the dominant factor. nih.gov Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed readily, often under milder conditions than those required for benzene (B151609) itself. nih.gov
Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile (E+) & Reagents | Predicted Major Products |
| Bromination | Br₂ in CCl₄ | 2-Bromo-5-(4-phenyl-1,3-butadienyl)phenylamine and 2,6-Dibromo-3-(4-phenyl-1,3-butadienyl)phenylamine |
| Nitration | HNO₃, H₂SO₄ (cold, dilute) | 2-Nitro-5-(4-phenyl-1,3-butadienyl)phenylamine |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-4-(4-phenyl-1,3-butadienyl)benzenesulfonic acid |
Reactions Involving the Conjugated Butadienyl System
The 1,3-diene system within the molecule is a hub of reactivity, susceptible to addition reactions that can disrupt or modify the conjugated π-system.
Cycloaddition Reactions (e.g., Diels-Alder)
The conjugated diene is poised to participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com In this reaction, the 4-phenyl-1,3-butadienyl moiety acts as the diene, reacting with a dienophile (a compound containing a double or triple bond, typically activated by electron-withdrawing groups) to form a six-membered ring. masterorganicchemistry.comnih.gov The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com The presence of the phenyl group on the diene can influence the regioselectivity of the addition with unsymmetrical dienophiles.
Table 2: Predicted Diels-Alder Adducts
| Dienophile | Reagent Structure | Predicted Product Structure |
| Maleic anhydride | O=C1OC(=O)C=C1 | 4-(3-Aminophenyl)-5-phenylcyclohex-4-ene-1,2-dicarboxylic anhydride |
| N-Phenylmaleimide | O=C1N(C₆H₅)C(=O)C=C1 | 4-(3-Aminophenyl)-N,5-diphenylcyclohex-4-ene-1,2-dicarboximide |
| Diethyl acetylenedicarboxylate | C₂H₅O₂CC≡CCO₂C₂H₅ | Diethyl 4-(3-aminophenyl)-5-phenylcyclohexa-1,4-diene-1,2-dicarboxylate |
Selective Hydrogenation and Halogenation Reactions
The conjugated diene system can be selectively reduced through hydrogenation. Depending on the catalyst and reaction conditions, different products can be obtained. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can lead to the reduction of one or both double bonds. chemicalbook.com Under controlled conditions, 1,4-addition of hydrogen is often favored, leading to a more stable internal double bond. More forceful conditions will lead to the complete saturation of the butadienyl chain.
Halogenation of the diene system, for instance with bromine (Br₂) or chlorine (Cl₂), can also proceed via 1,2- or 1,4-addition mechanisms. At lower temperatures, the kinetically controlled 1,2-adduct is often the major product, while at higher temperatures, the thermodynamically more stable 1,4-adduct can predominate.
Table 3: Predicted Products of Selective Addition Reactions
| Reaction Type | Reagents & Conditions | Predicted Major Product(s) |
| Partial Hydrogenation | H₂, Pd/C (controlled) | 3-(4-Phenyl-2-butenyl)phenylamine (1,4-addition product) |
| Full Hydrogenation | H₂, PtO₂ (high pressure) | 3-(4-Phenylbutyl)phenylamine |
| Bromination | Br₂ (1 equivalent), cold | 3-(1,2-Dibromo-4-phenyl-3-butenyl)phenylamine and 3-(1,4-Dibromo-4-phenyl-2-butenyl)phenylamine |
Functionalization of the Amine Group for Diverse Analogues
The primary amine group is a versatile functional handle for the synthesis of a wide array of derivatives through reactions such as acylation, sulfonylation, alkylation, and condensation with carbonyl compounds. nih.govmdpi.com
Acylation, Sulfonylation, and Alkylation Reactions
The nucleophilic primary amine readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amides. mdpi.com This reaction is often used to protect the amine group or to introduce new functionalities. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Alkylation of the amine can be achieved using alkyl halides, though polyalkylation can be a competing side reaction.
Table 4: Amine Functionalization Products
| Reaction Type | Reagent | Product Name |
| Acylation | Acetyl chloride, pyridine | N-(3-(4-Phenyl-1,3-butadienyl)phenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-(4-Phenyl-1,3-butadienyl)phenyl)-4-methylbenzenesulfonamide |
| Alkylation | Methyl iodide (excess) | N,N-Dimethyl-3-(4-phenyl-1,3-butadienyl)phenylamine |
Formation of Imines and Schiff Bases
The primary amine undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.egnanobioletters.com This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. nanobioletters.com The resulting imines are themselves versatile intermediates for further synthetic transformations.
Table 5: Representative Imines (Schiff Bases)
| Carbonyl Compound | Reagent Structure | Product Name |
| Benzaldehyde (B42025) | C₆H₅CHO | N-(Benzylidene)-3-(4-phenyl-1,3-butadienyl)phenylamine |
| Acetone | (CH₃)₂CO | N-(Propan-2-ylidene)-3-(4-phenyl-1,3-butadienyl)phenylamine |
| Cyclohexanone | C₆H₁₀O | N-(Cyclohexylidene)-3-(4-phenyl-1,3-butadienyl)phenylamine |
Metal Complexation and Coordination Chemistry Studies
The 1,3-diene functionality in conjunction with the phenylamine group suggests that this compound can act as a versatile ligand in organometallic chemistry. The diene can coordinate to a metal center in a η⁴-fashion, while the nitrogen atom of the aniline (B41778) can also act as a donor, potentially leading to chelation or bridging interactions in multinuclear complexes.
The interaction between a 1,3-butadiene (B125203) system and a metal typically involves σ-donation from the filled Ψ₂ orbital of the diene to the metal and π-back donation from the metal to the empty Ψ₃ orbital of the diene. libretexts.org The presence of the electron-donating amino group on the phenyl ring is expected to increase the electron density of the conjugated system, which could enhance the ligand's σ-donating ability and influence the stability and reactivity of the resulting metal complex.
Studies on the synthesis of 1,4-aminoalcohols from substituted dienes and anilines using a molybdooxaziridine catalyst demonstrate the feasibility of metal-catalyzed reactions at the diene moiety in the presence of an aniline group. nih.gov This suggests that this compound could readily participate in similar metal-catalyzed transformations. Furthermore, the use of anilinonaphthoquinone-ligated nickel complexes in the copolymerization of norbornene and butadiene highlights the compatibility of aniline-type ligands in transition metal catalysis. researchgate.net
While specific complexes of this compound have not been reported, it is plausible that it could form stable complexes with various transition metals such as iron, cobalt, nickel, and palladium, which are known to coordinate with dienes. researchgate.netwikipedia.org The coordination geometry and the nature of the metal-ligand bonding would be influenced by the steric and electronic properties of the entire ligand framework.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Partners |
| η⁴-Diene | The 1,3-diene system binds to the metal center. | Fe, Co, Ni, Pd, Mo |
| N-Coordination | The lone pair of the aniline nitrogen coordinates to the metal. | Various transition metals |
| (η⁴-Diene)-N Chelation | Both the diene and the nitrogen atom bind to the same metal center. | Pd, Ni, Rh |
| Bridging Ligand | The molecule bridges two metal centers via the diene and/or the nitrogen atom. | Dinuclear complexes |
Polymerization and Oligomerization Tendencies
The conjugated diene structure of this compound makes it a potential monomer for polymerization and oligomerization reactions. The presence of the amine functionality can significantly influence the polymerization behavior, including the choice of catalyst and the properties of the resulting polymer.
Research on the free radical polymerization of amino-functionalized diene derivatives has shown that such monomers can be successfully polymerized to yield functional polymers. iastate.edudoi.org For instance, homopolymers of 2-[(N,N-dialkylamino)methyl]-1,3-butadienes have been synthesized, and the resulting polymers can be quaternized to produce water-soluble polyelectrolytes. doi.org This suggests that this compound could undergo similar free-radical polymerization.
In the context of coordination polymerization, studies on the copolymerization of 1,3-butadiene with phenyl-substituted 1,3-butadiene derivatives using Ziegler-Natta type catalysts have been reported. orgoreview.com Of particular relevance is a study on the copolymerization of norbornene and conjugated dienes using anilinonaphthoquinone-ligated nickel complexes, which demonstrates that aniline-containing ligands can be part of the catalytic system for diene polymerization. researchgate.net Anionic polymerization of dienes using lithium amide initiators has also been explored, indicating another potential route for the polymerization of amine-containing dienes. datapdf.com
The amine group in this compound could potentially interfere with certain cationic polymerization catalysts due to its basicity. However, it could also act as an internal activator or modifier in other polymerization systems. The resulting polymers would be expected to have interesting properties due to the presence of the pendant aminophenyl groups, such as altered solubility, thermal stability, and the potential for post-polymerization modification.
Table 2: Potential Polymerization Methods for this compound
| Polymerization Method | Catalyst/Initiator Type | Potential Outcomes and Considerations |
| Free Radical Polymerization | AIBN, Peroxides | Formation of homopolymers or copolymers. The amine group may influence initiator decomposition. |
| Coordination Polymerization | Ziegler-Natta, Metallocenes | Potential for stereoregular polymers. The amine group could coordinate to the catalyst center. |
| Anionic Polymerization | Organolithium, Lithium Amides | Controlled polymerization may be possible. The acidic proton of the amine would need to be considered. |
| Cationic Polymerization | Lewis/Brønsted Acids | Likely to be challenging due to the basicity of the aniline nitrogen. |
Oxidation-Reduction Chemistry and Electrochemical Behavior (Cyclic Voltammetry)
The electrochemical properties of this compound are expected to be rich due to the presence of both the oxidizable aniline moiety and the electroactive conjugated diphenyl-1,3-butadiene system. Cyclic voltammetry would be a key technique to probe its redox behavior.
The aniline group is known to undergo electrochemical oxidation. arxiv.orgresearchgate.netsrce.hr The oxidation potential of aniline is sensitive to the substitution on the aromatic ring and the pH of the medium. iaea.org The presence of the electron-withdrawing phenyl-1,3-butadienyl substituent at the meta position of the aniline ring is expected to increase the oxidation potential compared to unsubstituted aniline.
The extended π-conjugation of the diphenyl-1,3-butadiene system also contributes to the electrochemical behavior. Such systems can undergo both oxidation and reduction processes corresponding to the formation of radical cations and anions. The electrochemical behavior of conjugated systems like aniline and thiophene (B33073) has been studied, showing that copolymerization can occur electrochemically. jept.de
Based on studies of analogous compounds, the cyclic voltammogram of this compound would likely exhibit an irreversible oxidation peak at a positive potential corresponding to the oxidation of the aniline nitrogen. This process could be followed by chemical reactions, such as electropolymerization, leading to the formation of a conductive polymer film on the electrode surface. The conjugated diene system might also show reversible or quasi-reversible redox waves at more extreme potentials.
The formal standard potential (E⁰') for the oxidation of the aniline moiety can be estimated by averaging the anodic and cathodic peak potentials if the process shows some reversibility. For polyaniline, this value is around -0.2 V versus a standard calomel (B162337) electrode (SCE), though the value for the monomeric this compound would be significantly different and likely more positive. arxiv.org
Table 3: Predicted Electrochemical Properties of this compound from Cyclic Voltammetry
| Redox Process | Predicted Potential Range (vs. SCE) | Characteristics | Influencing Factors |
| Aniline Oxidation | +0.5 to +1.0 V | Irreversible peak, potential for electropolymerization. | pH, solvent, scan rate, substituent effects. |
| Diene System Reduction | -1.5 to -2.5 V | Potentially reversible or quasi-reversible waves corresponding to radical anion formation. | Solvent, supporting electrolyte. |
| Diene System Oxidation | > +1.0 V | May be convoluted with or occur at higher potentials than aniline oxidation. | Substituent effects, planarity of the molecule. |
Exploration of Advanced Research Applications Non Clinical/non Product Focus
Design and Synthesis of Derivatives for Enhanced Photophysical Properties
The inherent photophysical properties of 3-(4-Phenyl-1,3-butadienyl)phenylamine can be finely tuned through the strategic design and synthesis of its derivatives. The extended conjugation and the presence of an amino group provide a scaffold for creating molecules with tailored light absorption and emission characteristics.
A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. A fluorophore, on the other hand, is a fluorescent chemical compound that can re-emit light upon light excitation. The this compound structure possesses the key features of a potent chromophore and fluorophore. The extensive network of alternating double and single bonds (π-conjugation) across the phenyl-butadienyl backbone allows for the absorption of light in the ultraviolet-visible spectrum.
The presence of the amino (-NH2) group on the phenyl ring acts as an electron-donating group (D), while the phenyl-butadienyl system can act as the π-bridge and the terminal phenyl group as a potential acceptor (A) region, creating a D-π-A type structure. This intramolecular charge transfer (ICT) character is a cornerstone for developing advanced optical probes. nih.gov Upon photoexcitation, an electron can be promoted from the donor to the acceptor end of the molecule, leading to a significant change in the dipole moment and influencing the fluorescence properties.
Research on analogous amino-substituted diaryl-1,3-butadiene chromophores has demonstrated that such compounds can exhibit strong orange-red emission in both solution and solid states. nih.govucsf.edu The photophysical properties of these derivatives can be modulated by altering the substitution pattern on the phenyl rings. For instance, introducing different electron-donating or -withdrawing groups can shift the absorption and emission wavelengths, as well as influence the fluorescence quantum yield. The table below illustrates the hypothetical effect of substituents on the photophysical properties of this compound derivatives.
| Derivative of this compound | Substituent on Terminal Phenyl Ring | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Quantum Yield |
| Unsubstituted | -H | ~350 | ~450 | Moderate |
| Electron-Donating | -OCH3 | ~365 | ~470 | Higher |
| Electron-Withdrawing | -NO2 | ~380 | ~500 | Lower |
This table presents hypothetical data based on established principles of substituent effects on D-π-A chromophores.
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. youtube.com A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. youtube.com This process is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. youtube.com
The significant spectral overlap between the emission spectrum of a donor and the absorption spectrum of an acceptor is a key requirement for efficient FRET. The tunable emission properties of this compound derivatives make them excellent candidates for use as donor molecules (sensitizers) in FRET systems. By modifying the chemical structure, the emission maximum can be precisely positioned to overlap with the absorption spectrum of a chosen acceptor.
Aniline (B41778) derivatives have been shown to be highly sensitive to their environment, which can be exploited in designing FRET-based sensors. nih.gov For example, a FRET system could be designed where the this compound derivative acts as the donor and another fluorophore acts as the acceptor. A change in the local environment, such as the binding of an analyte, could alter the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency. This would manifest as a change in the fluorescence intensities of the donor and acceptor, allowing for ratiometric sensing.
Development of Molecular Probes and Chemo/Biosensors for Chemical Species in Research Contexts
The reactivity and sensitivity of the this compound scaffold can be harnessed to develop molecular probes and sensors for the detection of various chemical species in research settings.
The amino group in this compound provides a potential binding site for metal ions. The lone pair of electrons on the nitrogen atom can coordinate with cations. This interaction can significantly perturb the electronic structure of the entire conjugated system, leading to a detectable change in the molecule's optical properties, such as a shift in the absorption or emission wavelength or a change in fluorescence intensity.
By incorporating specific recognition moieties, derivatives of this compound can be designed to be selective for certain ions. For instance, the synthesis of crown ether or aza-crown ether derivatives appended to the phenylamine ring could introduce selectivity for alkali metal or alkaline earth metal cations. Research on stilbene (B7821643) derivatives has shown that the incorporation of metal-binding sites can lead to bifunctional molecules capable of interacting with metal ions. nih.govacs.org
The mechanism of ion recognition would likely involve a chelation-enhanced fluorescence (CHEF) or chelation-quenched fluorescence (CHEQ) effect. In CHEF, the binding of an ion restricts intramolecular rotations or vibrations, leading to an increase in fluorescence quantum yield. Conversely, in CHEQ, the ion may promote non-radiative decay pathways, causing a decrease in fluorescence.
| Ion | Predicted Change in Fluorescence of a Functionalized Derivative |
| Na+ | Moderate enhancement with a crown ether derivative |
| Ca2+ | Significant enhancement with a specific aza-crown derivative |
| Cu2+ | Quenching due to paramagnetic nature |
| Zn2+ | Enhancement due to chelation |
This table illustrates the potential fluorescence response of a hypothetical sensor based on this compound functionalized with an ion-selective moiety.
The amino group of this compound is basic and can be protonated in acidic conditions. This protonation event dramatically alters the electronic properties of the amino group, converting it from an electron-donating group to an electron-withdrawing group. This change in the nature of the substituent has a profound effect on the intramolecular charge transfer character of the molecule.
Studies on para-aminobenzoic acid and its derivatives have shown that the protonation state of the amino group significantly impacts their photophysical properties. nih.gov Similarly, for this compound, the absorption and emission spectra would be expected to exhibit a marked dependence on pH.
In its neutral form (at neutral or basic pH), the compound would likely display a longer wavelength absorption and emission due to the strong ICT character. Upon protonation of the amino group in an acidic environment, the ICT is disrupted, leading to a blue shift (a shift to shorter wavelengths) in both the absorption and emission spectra. This pH-dependent spectral shift can be utilized for ratiometric pH sensing. By measuring the ratio of fluorescence intensity at two different wavelengths (one corresponding to the neutral form and one to the protonated form), a quantitative measure of pH can be obtained, which is more robust than single-intensity measurements.
Investigation as Building Blocks in Organic Materials Science Research
The rigid, conjugated structure of this compound makes it an attractive building block for the synthesis of novel organic materials with interesting electronic and optoelectronic properties.
Copolymerization of 1,3-butadiene (B125203) with various phenyl-substituted 1,3-butadiene derivatives has been shown to be a viable strategy for creating polymers with tailored properties. nih.govrsc.orgrsc.org Incorporating this compound as a comonomer into a polymer chain could introduce functionalities that influence the material's characteristics.
The presence of the amino group offers a site for cross-linking or for post-polymerization modification, allowing for the creation of functional polymer networks. Furthermore, the extended π-conjugation of the monomer unit can contribute to the charge transport properties of the resulting polymer, making it a candidate for applications in organic electronics, such as in the active layer of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The glass transition temperature (Tg) of copolymers has been shown to be dependent on the incorporation of phenyl-substituted butadiene comonomers, suggesting that the inclusion of this compound could be used to control the thermal and mechanical properties of the resulting materials. nih.gov
Precursors for π-Conjugated Polymers in Organic Electronic Devices (Research Phase)
The amine functionality and the conjugated diene structure of this compound position it as a promising monomer for the synthesis of π-conjugated polymers. These polymers are the cornerstone of organic electronics, finding applications in a range of devices. The incorporation of the this compound unit into a polymer backbone can be achieved through various polymerization techniques. nih.govrsc.orgresearchgate.net For instance, coordination polymerization using transition metal catalysts like CpTiCl3/MAO has been successfully employed for the copolymerization of 1,3-butadiene with phenyl-substituted 1,3-butadiene derivatives. nih.govrsc.orgresearchgate.net This method allows for the creation of copolymers with controlled molecular weights and microstructures. nih.govrsc.orgresearchgate.net
The resulting polymers, featuring the electron-donating phenylamine moiety and the conjugated backbone, are expected to exhibit desirable hole-transporting properties. nih.gov The extended π-conjugation facilitates charge carrier mobility along the polymer chain, a critical factor for efficient device performance. nih.gov Research in this area focuses on synthesizing polymers with high thermal stability and well-defined electronic properties for potential use as active layers in organic field-effect transistors (OFETs) and other electronic devices. rsc.orgmdpi.com The properties of such polymers can be fine-tuned by copolymerizing this compound with other monomers, allowing for the modulation of the electronic band gap and charge transport characteristics. nih.govrsc.orgresearchgate.net
Table 1: Polymerization Data for Phenyl-Substituted Butadiene Derivatives This table presents data for related phenyl-butadiene copolymers, illustrating the potential for polymerization of compounds like this compound.
| Comonomer | Comonomer Feed Ratio (%) | Resulting Copolymer Comonomer Incorporation (%) | Molecular Weight (kDa) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| (E)-1-phenyl-1,3-butadiene (PBD) | 0-44.6 | Well-controlled | Varies | Varies |
| 1-phenethyl-1,3-butadiene (PEBD) | 0-30.2 | Well-controlled | Varies | Varies |
Active Components in Organic Light-Emitting Diode (OLED) Emitter Layers (Research Phase)
In the realm of organic light-emitting diodes (OLEDs), the design of the emissive layer (EML) is crucial for achieving high efficiency and desired emission colors. nih.govresearchgate.netnih.gov this compound and its derivatives are being investigated as potential components of these EMLs. The molecule's structure, which combines an electron-donating group (phenylamine) with a conjugated system, suggests its utility as a host or dopant material in the EML. nih.gov
When used as a host material, the compound would facilitate the transport of charge carriers to the dopant molecules where light emission occurs. nih.gov Its high hole mobility, a characteristic of triphenylamine (B166846) derivatives, would be advantageous in this context. researchgate.net As a dopant, the extended conjugation of the phenyl-butadienyl group could be tailored to produce emission in specific regions of the visible spectrum. researchgate.net The development of OLEDs has progressed through fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) materials. researchgate.net The structural flexibility of this compound allows for modifications to potentially access these different emission mechanisms. Research is focused on synthesizing derivatives with optimized electronic properties to enhance quantum efficiency and device stability. mdpi.comresearchgate.netmdpi.com
Table 2: Performance of Representative OLED Devices with Different Emitter Layer Compositions This table showcases the performance of OLEDs with various emitter materials, providing a benchmark for the potential of new compounds like this compound.
| Emitter Material/Device Structure | Maximum External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) |
|---|---|---|---|
| P1 (benzotriazole-based polymer) | 0.07 | - | - |
| P2 (benzotriazole-based polymer) | 0.14 | - | - |
| Tandem blue OLED with Firpic | 27.8 | 53.2 | 23.4 |
| Orange-red TADF OLED | ~30 | - | - |
Electron Donors in Organic Solar Cells (Research Phase)
The efficacy of organic solar cells (OSCs) is heavily reliant on the properties of the electron donor and acceptor materials in the active layer. nih.govmdpi.com this compound, with its inherent electron-donating phenylamine group, is a candidate for investigation as a donor material in OSCs. bohrium.comresearchgate.netresearchgate.net The donor material's role is to absorb light and generate excitons, which then dissociate at the donor-acceptor interface. nih.gov
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the donor are critical for efficient charge separation and transport. researchgate.net The extended π-conjugation in this compound can be expected to lead to strong light absorption in the visible region and facilitate charge transport. researchgate.net Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to predict the electronic and photovoltaic properties of new donor molecules. bohrium.comresearchgate.netresearchgate.netresearchgate.net Research in this area involves synthesizing derivatives of this compound and fabricating bilayer or bulk heterojunction solar cells to evaluate their performance metrics, including open-circuit voltage (Voc), short-circuit current (Jsc), and power conversion efficiency (PCE). nih.govmdpi.com
Table 3: Photovoltaic Properties of Organic Solar Cells with Different Donor Materials This table presents performance data for OSCs with various donor materials, indicating the potential of triphenylamine and related structures.
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |
|---|---|---|---|---|
| Triphenylamine derivative (1) | C60 | 2.50 | - | - |
| α-naphtyl substituted TPA derivative (2a) | C60 | Decreased vs. (1) | - | - |
| β-naphtyl substituted TPA derivative (2b) | C60 | ~35% increase vs. (1) | - | Improved vs. (1) |
| P3HT | PC71BM | 1.15 | - | - |
| TTT-co-P3HT | PC71BM | 0.14 | - | - |
Applications in Nonlinear Optics (NLO) Research
The presence of a donor-π-acceptor (D-π-A) like framework within this compound, where the amine group acts as a donor and the phenyl group can be substituted with an acceptor, makes it a molecule of interest for nonlinear optical (NLO) applications. tandfonline.comresearchgate.netrsc.org NLO materials are crucial for technologies such as optical data storage and information processing. tandfonline.com
Second Harmonic Generation (SHG) and Two-Photon Absorption (TPA) Studies
Derivatives of stilbene and diphenylbutadiene, which are structurally related to this compound, have demonstrated significant second harmonic generation (SHG) activity. rsc.orgrsc.org SHG is a second-order NLO process where two photons of the same frequency are combined to generate a new photon with twice the energy. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. rsc.orgrsc.org Research has shown that stilbene derivatives can exhibit SHG efficiencies many times that of urea, a standard reference material. rsc.org
Two-photon absorption (TPA) is a third-order NLO process with applications in 3D microfabrication, optical limiting, and bio-imaging. researchgate.net The extended π-conjugated system in this compound is conducive to TPA. Theoretical and experimental studies on similar molecules investigate the TPA cross-section, a measure of the material's TPA efficiency. researchgate.netresearchgate.net
Table 4: NLO Properties of Related Stilbene and Butadiene Derivatives This table provides NLO data for compounds structurally similar to this compound, highlighting their potential in this field.
| Compound | NLO Property | Value | Reference |
|---|---|---|---|
| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (1a·non-centro) | SHG efficiency | >32 times urea | rsc.org |
| 3-methyl-4-methoxy-4′-nitrostilbene (MMONS) | SHG efficiency | up to 1250 times urea | rsc.org |
| Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine | Effective SHG coefficient (deff) | ≥ 0.67 pm V⁻¹ | rsc.org |
| 3-(4-dimethylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Nonlinear refractive index (n2) | -1.79 x 10⁻⁹ cm² W⁻¹ | researchgate.net |
Elucidation of Structure-NLO Property Relationships
A significant area of research is understanding the relationship between the molecular structure of a compound and its NLO properties. tandfonline.comresearchgate.net For molecules like this compound, this involves studying how modifications to the donor (amine) group, the acceptor group (on the phenyl ring), and the conjugated bridge (phenyl-butadienyl) affect the first and second hyperpolarizabilities (β and γ), which are molecular measures of second and third-order NLO activity, respectively. tandfonline.comresearchgate.net
Computational studies using methods like DFT are employed to calculate these properties and to understand the charge transfer characteristics upon excitation. nih.govnih.govnih.gov Experimental studies on series of related compounds help to validate theoretical predictions and to establish clear design principles for new NLO materials with enhanced performance. figshare.com For instance, research on stilbene derivatives has shown that the choice of donor and acceptor groups significantly influences the hyperpolarizability. tandfonline.comresearchgate.net
Catalyst Development and Ligand Design in Transition Metal Catalysis
The amine functionality in this compound introduces the possibility of its use as a ligand in transition metal catalysis. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, forming a metal-ligand complex. Such complexes can then act as catalysts for a variety of organic transformations.
In the context of diene polymerization, the ligand can influence the activity and selectivity of the catalyst. nih.govrsc.orgresearchgate.net For example, in the polymerization of butadiene, the nature of the ligand attached to the titanium or other transition metal center can affect the microstructure of the resulting polymer (e.g., the ratio of cis-1,4, trans-1,4, and 1,2-addition). nih.govrsc.orgresearchgate.net Research in this area would involve synthesizing transition metal complexes of this compound and evaluating their catalytic performance in reactions such as polymerization, cross-coupling, and hydrogenation. The steric and electronic properties of the ligand can be modified by introducing substituents on the phenyl rings, allowing for the fine-tuning of the catalyst's behavior.
Utilization in Metal-Catalyzed Cross-Coupling Reactions
The conjugated diene and the amino group in this compound offer multiple avenues for participation in metal-catalyzed cross-coupling reactions. Dienes are recognized as versatile substrates in transition metal catalysis due to their rich stereoelectronic properties, which allow for diverse reactivity with a range of metals to build molecular complexity. nih.gov The presence of the amino group can further influence the reactivity and selectivity of these transformations, potentially acting as a directing group or a ligand.
The diene system could theoretically undergo a variety of transformations. For instance, in palladium-catalyzed reactions, 1,3-dienes can participate in 1,4-additions, telomerization, and cycloaddition reactions. A hypothetical Heck-type reaction of this compound with an aryl halide could lead to the formation of more complex poly-aryl systems. The regioselectivity of such a reaction would be a key area of investigation, with the electronic nature of the amino substituent influencing the outcome.
Furthermore, the amino group could be utilized to direct C-H activation at the ortho position of the phenyl ring, enabling the introduction of new functional groups. This approach has been widely used to functionalize anilines and their derivatives. The combination of a directing group and a reactive diene within the same molecule presents intriguing possibilities for designing tandem catalytic cycles.
A hypothetical example of a palladium-catalyzed cross-coupling reaction is presented in the table below.
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling of this compound
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 78 |
| 2 | 4-Bromotoluene | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 110 | 85 |
| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 120 | 81 |
This data is hypothetical and for illustrative purposes only.
Chiral Derivatization for Asymmetric Catalysis Research
The primary amine functionality in this compound is a prime handle for chiral derivatization, opening the door to its use in asymmetric catalysis. Chiral amines and their derivatives are crucial components of many successful catalysts and ligands for enantioselective transformations. rsc.orgnih.gov The synthesis of chiral amine derivatives is a well-established field, with numerous methods available for converting primary amines into valuable chiral auxiliaries and catalysts. acs.orgacs.org
One common approach is the formation of chiral Schiff bases through condensation with a chiral aldehyde or ketone. For instance, reaction with a derivative of a chiral aldehyde could yield a chiral imine, which can act as a bidentate ligand for a metal center. The resulting complex could then be investigated as a catalyst for reactions such as asymmetric reductions or additions. The extended conjugation of the this compound backbone could electronically tune the properties of the resulting catalyst.
Another strategy involves the acylation of the amine with a chiral carboxylic acid or its derivative to form a chiral amide. These amides can serve as ligands themselves or be further modified. For example, reduction of the amide could yield a chiral secondary amine. Alternatively, reaction with a chlorophosphine could produce a chiral phosphinamide ligand, a class of ligands known to be effective in various asymmetric transformations.
The table below illustrates potential chiral derivatization reactions of this compound.
Table 2: Hypothetical Chiral Derivatization of this compound
| Entry | Chiral Reagent | Derivative Type | Potential Application | Expected ee (%) |
| 1 | (R)-2-Formyl-1,1'-binaphthyl | Chiral Schiff Base | Asymmetric Diels-Alder | >90 |
| 2 | (S)-Naproxen Chloride | Chiral Amide | Chiral Ligand for Rh(I) | >95 |
| 3 | (1R,2S)-(-)-Ephedrine | Chiral Auxiliary | Diastereoselective Alkylation | >98 (d.r.) |
This data is hypothetical and for illustrative purposes only. ee = enantiomeric excess, d.r. = diastereomeric ratio.
The resulting chiral derivatives of this compound could be screened in a variety of asymmetric reactions. For example, a chiral imine derivative could be used as a ligand in a Lewis acid-catalyzed asymmetric aza-Diels-Alder reaction, where the extended π-system of the ligand could influence both the reactivity and the enantioselectivity of the transformation. The modular nature of these derivatizations would allow for the systematic tuning of the ligand structure to optimize catalytic performance.
Advanced Analytical Methodologies in Chemical Research
Chromatography Techniques for Purity Assessment, Separation, and Isolation
The purity and isolation of the target compound, 3-(4-Phenyl-1,3-butadienyl)phenylamine, are critical for accurate characterization of its physicochemical properties. Chromatographic techniques are indispensable for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most relevant.
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for the analysis of non-volatile, thermally stable compounds like stilbene (B7821643) and aniline (B41778) derivatives. pensoft.netnih.gov
Method Development: A suitable RP-HPLC method for this compound would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity. pensoft.netresearchgate.net The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tandfonline.comthermofisher.cn Given the extensive π-conjugation in the molecule, UV-Vis detection is appropriate, with the detection wavelength set at the compound's absorption maximum (λmax) to ensure high sensitivity. nih.gov For aromatic amines and stilbenes, fluorescence detection can also offer high selectivity and sensitivity. nih.govnih.gov
Method Validation: Once developed, the analytical method must be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its reliability. rjptonline.org Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) greater than 0.999 is typically desired. nih.govrjptonline.org
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. Recoveries in the range of 95-105% are generally considered acceptable. nih.govresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter | Typical Value/Range |
|---|---|
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | ng/mL range |
| LOQ | ng/mL range |
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is particularly useful for identifying impurities, residual starting materials, and byproducts from the synthesis of this compound.
Due to the low volatility and polar nature of the primary amine group, derivatization is often required to improve the chromatographic properties of the analyte. thermofisher.cnnih.gov Common derivatization methods for amines include:
Silylation: The active hydrogen on the amine is replaced by a trimethylsilyl (TMS) group, increasing volatility and thermal stability. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, sometimes with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.com
Acylation: This process involves the addition of an acyl group. It is a widely used procedure for the GC analysis of primary and secondary amines. researchgate.net
Alkylation: This method also serves to increase the volatility of the amine for GC analysis. libretexts.org
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for the identification of the compounds by comparing their mass spectra to spectral libraries. This is crucial for profiling organic impurities that may arise during synthesis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, which is fundamental to understanding the material's properties.
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For π-conjugated organic molecules like this compound, several strategies can be employed for crystal growth. acs.org Slow evaporation of a saturated solution is a common and effective method. The choice of solvent is critical and can influence crystal quality and even the resulting crystal form (polymorph). Solvents such as ethanol, toluene, or acetonitrile could be suitable candidates. Another approach is the naphthalene flux method, which has been shown to be effective for growing single crystals of large π-conjugated molecules. acs.org
Many organic molecules can exist in more than one crystalline form, a phenomenon known as polymorphism. acs.orgnih.gov Different polymorphs of the same compound can have distinct physical properties. Stilbenoid compounds, in particular, are known to exhibit polymorphism. acs.orgacs.org Therefore, a thorough investigation of the crystallization conditions is necessary to identify and characterize any potential polymorphs of this compound.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.inresearcher.life For this compound, the following interactions are expected to be significant:
Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, which plays a vital role in the structural properties of aniline derivative crystals. researchgate.net
π-π Stacking: The extensive aromatic system of the phenyl and butadienyl groups can lead to π-π stacking interactions, which are crucial for the charge transport properties of conjugated molecules. acs.org
C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor to a π-system.
The crystal packing of conjugated molecules can adopt various motifs, such as herringbone or columnar structures, which are influenced by the balance of these intermolecular forces. beilstein-journals.org The analysis of these interactions provides insight into the supramolecular architecture and helps in understanding the structure-property relationships of the material. ias.ac.inrsc.org
| Compound | Crystal System | Space Group | C-N Bond Length (Å) |
|---|---|---|---|
| o-chloroaniline | Orthorhombic | Pmmm | N/A |
| m-chloroaniline | Orthorhombic | Pcca | N/A |
| 2,6-dichloroaniline | Monoclinic | P21/c | N/A |
| 2,6-dinitroaniline | Monoclinic | P21/n | N/A |
| Aniline | N/A | N/A | 1.41 |
| 2,4,6-trinitroaniline | N/A | N/A | 1.34 |
Electrochemical Techniques for Redox Characterization
Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for characterizing the redox behavior of electroactive molecules like this compound. This compound possesses an electron-donating amine group and an extended π-conjugated system, making it a donor-π-acceptor (D-π-A) type molecule, which is expected to have interesting electrochemical properties. nih.govacs.org
The electrochemical oxidation and reduction potentials provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. nih.govmdpi.com Triphenylamine (B166846) and its derivatives are well-known for their stable cation radicals upon oxidation, a property that is central to their use in various electronic applications. ntu.edu.twresearchgate.netnih.gov The amine group in this compound is expected to undergo a reversible or quasi-reversible oxidation process. ntu.edu.twresearchgate.net
A typical CV experiment would involve dissolving the compound in a suitable solvent (e.g., acetonitrile or dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium perchlorate) and scanning the potential. washington.edu The resulting voltammogram would show peaks corresponding to the oxidation and reduction events. The stability of the generated radical ions can also be assessed by repeated cycling. utexas.edu These electrochemical properties are crucial for evaluating the potential of the compound in applications such as organic electronics. mdpi.comrsc.org
| Compound | E₁/₂ (1st Oxidation) (V) | E₁/₂ (2nd Oxidation) (V) |
|---|---|---|
| Triphenylamine (TPA) | 0.92 | 1.43 |
| p-Amino-triphenylamine | 0.59 | 1.09 |
| p,p'-Diamino-triphenylamine | 0.26 | 0.47 |
| p,p',p''-Triamino-triphenylamine | 0.12 | 0.31 |
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. This method allows for the determination of oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer reactions.
In a typical cyclic voltammetry experiment involving a compound like this compound, the compound would be dissolved in a suitable solvent containing a supporting electrolyte. A three-electrode system, consisting of a working electrode, a reference electrode, and a counter electrode, would be employed. The potential would be swept between defined limits, and the resulting current-voltage plot, known as a cyclic voltammogram, would be recorded. The positions of the anodic (oxidation) and cathodic (reduction) peaks would provide information about the potentials at which the molecule loses and gains electrons, respectively.
However, no published cyclic voltammograms or data on the oxidation and reduction potentials for this compound could be located.
Spectroelectrochemistry for Redox-Induced Spectral Changes
Spectroelectrochemistry is a hybrid technique that combines spectroscopy (such as UV-Vis or infrared spectroscopy) with electrochemistry. This method allows for the simultaneous measurement of spectral changes in a molecule as its oxidation state is altered electrochemically. It provides valuable insights into the electronic structure of the different redox states of a molecule.
For this compound, a spectroelectrochemical experiment would involve placing a solution of the compound in a specialized cell that allows for both electrochemical control and spectroscopic monitoring. As the potential is stepped or swept to induce oxidation or reduction, the corresponding changes in the UV-Vis or IR spectrum would be recorded. This would reveal information about the formation of radical cations or anions and any subsequent chemical reactions.
Unfortunately, no spectroelectrochemical studies or data describing the redox-induced spectral changes of this compound have been reported in the scientific literature.
In Situ Spectroscopic Monitoring of Reactions (e.g., FTIR, UV-Vis)
In situ spectroscopic monitoring involves the use of spectroscopic techniques to follow the progress of a chemical reaction in real-time without the need to isolate intermediates or products. Techniques such as Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy are commonly used for this purpose. This approach provides valuable kinetic and mechanistic information.
In the context of reactions involving this compound, such as its synthesis, polymerization, or degradation, in situ spectroscopic monitoring could be used to track the disappearance of reactants and the appearance of products. This would be achieved by placing a probe from the spectrometer directly into the reaction mixture.
A thorough search of the available literature did not yield any studies that employed in situ spectroscopic monitoring for reactions involving this compound.
Future Research Directions and Translational Potential Academic Perspective
Rational Design Principles for Next-Generation Analogues with Tunable Properties
The rational design of analogues of 3-(4-Phenyl-1,3-butadienyl)phenylamine is a promising avenue for tuning its physicochemical properties. The core structure allows for systematic modifications at several positions, which can predictably alter its electronic and steric characteristics. Key to this approach is understanding the structure-property relationships.
The introduction of electron-donating or electron-withdrawing groups on either of the phenyl rings can significantly modulate the electronic properties of the conjugated system. For instance, adding a methoxy (B1213986) group (an electron-donating group) or a nitro group (an electron-withdrawing group) could shift the absorption and emission spectra of the molecule, a principle well-established in the design of organic chromophores. nih.gov The amino group itself offers a primary site for modification. N-alkylation or N-arylation can influence solubility, intermolecular interactions, and the potential for the molecule to act as a building block in larger systems.
Integration into More Complex Molecular Architectures and Supramolecular Systems
The bifunctional nature of this compound, possessing a reactive amine and a polymerizable diene system, makes it an attractive building block for more complex molecular architectures. The amine group can be readily derivatized through standard organic reactions such as amidation, imine formation, or by serving as a nucleophile in substitution reactions. This allows for its incorporation into larger molecules, including dendrimers, macrocycles, and polymers.
The diene moiety can participate in cycloaddition reactions, most notably the Diels-Alder reaction, providing a pathway to construct polycyclic systems. Moreover, the entire butadienylphenylamine structure can be considered a monomer for polymerization. Coordination polymerization, similar to that used for other phenyl-substituted butadienes, could yield polymers with pendant phenylamine groups. nih.govresearchgate.netrsc.org These pendant groups could then be post-functionalized, leading to materials with tailored properties for applications such as chemical sensors or separation membranes. The synthesis of such complex structures would rely on well-established synthetic methodologies, including Grignard reactions and Wittig reactions, to create the initial butadienyl framework. researchgate.net
Exploration of Self-Assembly and Nanostructure Formation
The aromatic rings and the polar amine group in this compound suggest a propensity for self-assembly into ordered nanostructures. Intermolecular forces such as π-π stacking between the phenyl rings and hydrogen bonding involving the amine group are expected to be the primary drivers of this self-organization.
The study of its self-assembly in various solvents and at different concentrations could reveal the formation of diverse morphologies, such as nanofibers, nanoribbons, or vesicles. Techniques like atomic force microscopy (AFM), transmission electron microscopy (TEM), and X-ray diffraction (XRD) would be crucial for characterizing these nanostructures. The formation of such ordered assemblies could lead to materials with interesting collective properties, such as enhanced charge transport or anisotropic optical behavior. Parallels can be drawn from the self-assembly of dipeptides, where hydrogen bonding and aromatic interactions lead to the formation of well-defined nanotubes and tapes. rsc.org
Emerging Applications in Niche Chemical Research Areas
The unique combination of a conjugated backbone and a reactive functional group in this compound opens up possibilities for its application in several niche areas of chemical research.
Organic Electronics: The extended π-conjugation in this molecule suggests potential for use as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The amine group could facilitate charge injection or transport, and its derivatization could be used to fine-tune the electronic properties of the material.
Monomers for Specialty Polymers: As a monomer, it could be used to synthesize polymers with unique optical and electronic properties. Copolymerization with other monomers, such as butadiene, could lead to new types of synthetic rubbers with functional handles for cross-linking or further modification. nih.govrsc.org The incorporation of this monomer could influence the glass transition temperature (Tg) of the resulting polymer. nih.govresearchgate.netrsc.org
Fluorescent Probes: The conjugated system is likely to be fluorescent. Modifications to the molecule that respond to specific analytes or environmental changes (e.g., pH, polarity) could enable its use as a fluorescent sensor.
Challenges and Opportunities in Scalable Research Synthesis for Advanced Materials
While the synthesis of this compound on a laboratory scale can likely be achieved through established methods like the Wittig reaction, scaling up the synthesis for the production of advanced materials presents several challenges and opportunities.
Challenges:
Stereoselectivity: The synthesis of the diene can result in a mixture of E/Z isomers. Controlling the stereochemistry to obtain a single isomer in high yield can be challenging and may require specific catalysts or reaction conditions.
Purification: The separation of isomers and other impurities can be difficult and may necessitate multiple chromatographic steps, which can be costly and time-consuming on a larger scale.
Opportunities:
Process Optimization: There is an opportunity to develop more efficient and sustainable synthetic routes. This could involve exploring new catalytic systems, optimizing reaction conditions (temperature, solvent, reaction time) to improve yield and selectivity, and developing non-chromatographic purification methods.
Flow Chemistry: The use of flow chemistry could offer better control over reaction parameters, leading to improved consistency and higher yields, and could facilitate a more straightforward scale-up process.
Green Chemistry: The development of synthetic routes that use greener solvents, reduce waste, and are more energy-efficient would be a significant advancement.
The exploration of these challenges and opportunities will be crucial for unlocking the full potential of this compound and its analogues as components in advanced materials.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound and its Analogues
Note: The following data is illustrative and based on theoretical predictions and comparisons with similar compounds. Experimental verification is required.
| Compound | Predicted λmax (nm) | Predicted Solubility | Potential Application |
| This compound | 350-380 | Soluble in organic solvents | Monomer, Organic semiconductor |
| 3-(4-(4-Nitrophenyl)-1,3-butadienyl)phenylamine | 380-420 | Moderately soluble | NLO material, Chromophore |
| N-acetyl-3-(4-phenyl-1,3-butadienyl)phenylamine | 340-370 | Improved solubility in polar organic solvents | Processable polymer precursor |
| 3-(4-(4-Methoxyphenyl)-1,3-butadienyl)phenylamine | 360-390 | Soluble in organic solvents | Fluorescent probe |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
